molecular formula C18H21NO2S B12533202 (S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine CAS No. 668470-66-4

(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine

Cat. No.: B12533202
CAS No.: 668470-66-4
M. Wt: 315.4 g/mol
InChI Key: VWKLNUPRXXIKKE-WMZOPIPTSA-N
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Description

(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a morpholine ring substituted with a phenyl group and an ethoxy-phenoxy moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyphenol, benzyl bromide, and morpholine.

    Formation of Intermediate: The first step involves the reaction of 2-ethoxyphenol with benzyl bromide in the presence of a base like potassium carbonate to form 2-ethoxy-phenoxy-benzyl bromide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine may involve optimization of reaction conditions to enhance yield and purity. This includes:

    Catalysts: Use of phase transfer catalysts to improve reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction and ease of product isolation.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

(S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.

    Material Science: Application in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[(S)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine: A stereoisomer with different spatial arrangement.

    2-[(2-Ethoxy-phenoxy)-phenyl-methyl]-piperidine: A structurally similar compound with a piperidine ring instead of morpholine.

Uniqueness

    Chirality: The specific stereochemistry of (S)-2-[®-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine contributes to its unique biological activity.

    Functional Groups:

Properties

CAS No.

668470-66-4

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

(2S)-2-[(S)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine

InChI

InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m0/s1

InChI Key

VWKLNUPRXXIKKE-WMZOPIPTSA-N

Isomeric SMILES

COC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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